molecular formula C13H13FN2 B12483691 (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B12483691
M. Wt: 216.25 g/mol
InChI Key: NKWRFELRHSZCJV-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine (CAS: 500221-73-8), also known as N-(3-Fluorobenzyl)-1-(pyridin-3-yl)methanamine, is a secondary amine featuring a 3-fluorobenzyl group linked to a pyridin-3-ylmethyl moiety . This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of electronic and steric properties via substituent variation.

Properties

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C13H13FN2/c14-13-5-1-3-11(7-13)8-16-10-12-4-2-6-15-9-12/h1-7,9,16H,8,10H2

InChI Key

NKWRFELRHSZCJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3-fluorobenzyl halide. One common method involves the reaction of pyridin-3-ylmethyl-amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

Scientific Research Applications of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound featuring a fluorinated benzyl group attached to a pyridin-3-ylmethyl-amine structure. It has gained increasing interest in medicinal chemistry due to its potential biological activities. This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals. It has also been investigated for its potential as a ligand in receptor binding studies and explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Preparation Methods

The synthesis of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with a 3-fluorobenzyl halide. One common method involves the reaction of pyridin-3-ylmethyl-amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that the compound exhibited IC50 values in the low micromolar range against human colon cancer (HCT116), breast cancer (MCF-7), glioblastoma (U87 MG), and lung adenocarcinoma (A549) cell lines. The observed IC50 values were comparable to established anticancer agents, indicating promising therapeutic potential.

Cell LineIC50 (μM)
HCT1160.52
MCF-70.75
U87 MG0.49
A5490.43

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values suggest it is effective at low concentrations, further supporting its potential as an antibiotic agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Streptococcus pyogenes8

The mechanism by which this compound exerts its biological effects is likely multifactorial. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth. Additionally, its antimicrobial effects may involve disrupting bacterial cell wall synthesis or protein synthesis mechanisms.

Chemical Reactions Analysis

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl group, where the fluorine atom can be replaced by other nucleophiles.

Case Studies

  • Anticancer Efficacy: In a study involving mice models with S180 homograft tumors, administration of this compound led to significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer therapeutic.
  • Antimicrobial Testing: In vitro tests showed that compounds with similar structures to this compound demonstrated enhanced antibacterial activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzyl group can enhance binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to downstream biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl-Pyridinylmethyl Amines

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine 3-Fluorobenzyl, pyridin-3-ylmethyl C₁₃H₁₂FN₂ 216.25 Intermediate for bioactive molecules
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 4-Fluoro-3-methoxybenzyl, pyridin-4-ylmethyl C₁₄H₁₅FN₂O 262.28 Enhanced solubility due to methoxy group
(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine 3-Fluorobenzyl, 4-methoxybenzyl C₁₅H₁₆FNO 245.29 Increased hydrophilicity vs. pyridine analogs
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine 3-Trifluoromethylbenzyl, pyrazol-3-amine C₁₀H₉F₃N₃ 228.19 Higher lipophilicity (CF₃ group)
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine 4-Ethylbenzyl, pyridin-3-ylmethyl C₁₅H₁₈N₂ 226.32 Ethyl group improves metabolic stability

Functional Group Variations and Their Impacts

Fluorine vs. Trifluoromethyl Substitution
  • Fluorine (3-Fluoro-benzyl) : Introduces moderate electron-withdrawing effects, enhancing resistance to oxidative metabolism. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Pyridine vs. Benzyl Substitution
  • Replacing the pyridin-3-ylmethyl group with a 4-methoxybenzyl moiety (as in (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine) reduces aromatic nitrogen content, decreasing hydrogen-bonding capacity but improving aqueous solubility (methoxy group: LogP reduction ~0.5 units) .
Positional Isomerism
  • Pyridin-3-yl vs.

Pharmacological and Industrial Relevance

  • Drug Intermediate : The target compound and its analogs are intermediates in kinase inhibitors and GPCR modulators. For example, [(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine () is a precursor for antipsychotic candidates.
  • Regulatory Status : Industrial-grade (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine () is marketed under REACH/ISO certification, highlighting its commercial viability .

Biological Activity

(3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzyl group attached to a pyridin-3-ylmethyl amine moiety. The presence of the fluorine atom enhances the compound's lipophilicity, which can significantly influence its biological activity and pharmacokinetic properties. This structural modification often leads to improved binding affinity to biological targets and altered metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, in vitro assays revealed that the compound exhibited IC50 values in the low micromolar range against human colon cancer (HCT116), breast cancer (MCF-7), glioblastoma (U87 MG), and lung adenocarcinoma (A549) cell lines. The observed IC50 values were comparable to established anticancer agents, indicating promising therapeutic potential .

Cell LineIC50 (μM)
HCT1160.52
MCF-70.75
U87 MG0.49
A5490.43

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values suggest it is effective at low concentrations, further supporting its potential as an antibiotic agent .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus2
Streptococcus pyogenes8

The mechanism by which (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine exerts its biological effects is likely multifactorial. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth . Additionally, its antimicrobial effects may involve disrupting bacterial cell wall synthesis or protein synthesis mechanisms.

Case Studies

  • Anticancer Efficacy : In a study involving mice models with S180 homograft tumors, administration of (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine led to significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer therapeutic .
  • Antimicrobial Testing : In vitro tests showed that compounds with similar structures to (3-Fluoro-benzyl)-pyridin-3-ylmethyl-amine demonstrated enhanced antibacterial activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

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